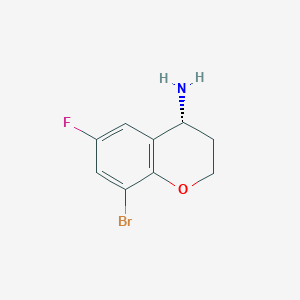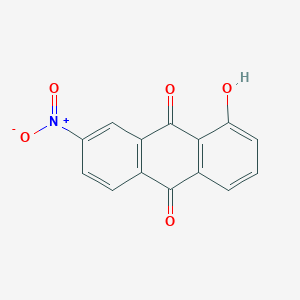
1-Hydroxy-7-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-7-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the seventh position on the anthracene-9,10-dione scaffold. Anthraquinone derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .
准备方法
The synthesis of 1-Hydroxy-7-nitroanthracene-9,10-dione typically involves nitration and hydroxylation reactions. One common method is the nitration of anthraquinone followed by selective hydroxylation. . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反应分析
1-Hydroxy-7-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
科学研究应用
1-Hydroxy-7-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of 1-Hydroxy-7-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which is a mechanism exploited in antimicrobial and anticancer therapies. The compound can also interact with DNA and proteins, affecting their function and leading to cell death .
相似化合物的比较
1-Hydroxy-7-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Hydroxy-4-nitroanthracene-9,10-dione
- 1-Hydroxy-5-nitroanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
These compounds share similar structural features but differ in the position and type of substituents. The unique positioning of the hydroxyl and nitro groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
属性
分子式 |
C14H7NO5 |
|---|---|
分子量 |
269.21 g/mol |
IUPAC 名称 |
1-hydroxy-7-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)10-6-7(15(19)20)4-5-8(10)13(9)17/h1-6,16H |
InChI 键 |
JEKYWUKIIRJLGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
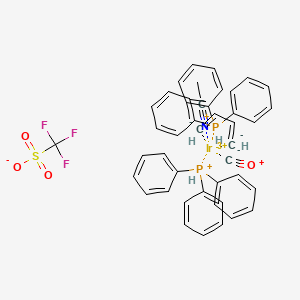

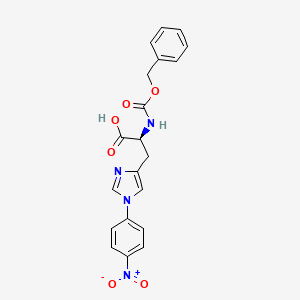
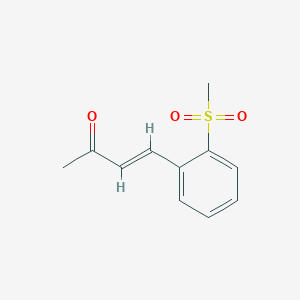
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
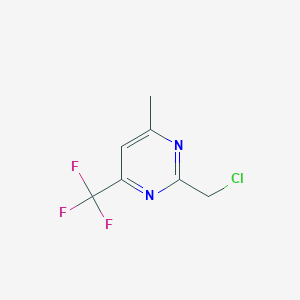
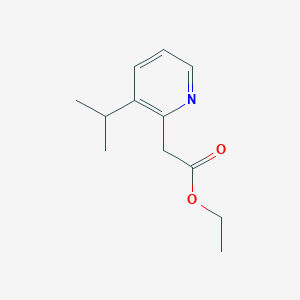

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
